molecular formula C23H24ClN3O4S B2558160 Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1216591-14-8

Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2558160
CAS No.: 1216591-14-8
M. Wt: 473.97
InChI Key: HERDNVXQXGWNGM-UHFFFAOYSA-N
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Description

The compound Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule characterized by a benzodioxole moiety linked via a methanone group to a piperazine ring. The piperazine is further substituted with a methyl-thiazolyl group bearing a 4-methoxyphenyl substituent . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Structurally, it combines electron-rich aromatic systems (benzodioxole, methoxyphenyl) with a flexible piperazine scaffold and a heterocyclic thiazole ring, features commonly associated with central nervous system (CNS) receptor modulation or antimicrobial activity .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S.ClH/c1-28-18-5-2-16(3-6-18)19-14-31-22(24-19)13-25-8-10-26(11-9-25)23(27)17-4-7-20-21(12-17)30-15-29-20;/h2-7,12,14H,8-11,13,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERDNVXQXGWNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety
  • A thiazole ring
  • A piperazine group

This structural diversity is crucial for its biological interactions.

Antitumor Activity

Research indicates that compounds with thiazole and piperazine moieties exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances this activity, as demonstrated in studies where similar compounds displayed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells .

CompoundCell LineIC50 (µg/mL)
Compound 1Jurkat1.61
Compound 2A-4311.98

The structure-activity relationship (SAR) analysis suggests that the thiazole ring is essential for cytotoxic activity, particularly when substituted with electron-donating groups like methoxy .

Anticonvulsant Properties

Thiazole-bearing compounds have also been evaluated for their anticonvulsant activity. In a study involving various thiazole derivatives, some exhibited significant efficacy in reducing seizure activity in animal models . The SAR indicated that modifications on the phenyl ring could enhance anticonvulsant properties.

Antibacterial Activity

The compound's antibacterial potential has been explored against several bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays revealed that certain derivatives inhibited bacterial growth at concentrations as low as 0.052 mg/mL . The presence of the benzo[d][1,3]dioxole unit may contribute to this activity.

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Antitumor Activity : The compound likely induces apoptosis in cancer cells through mitochondrial pathways and inhibits key survival proteins such as Bcl-2 .
  • Anticonvulsant Effects : It may modulate neurotransmitter systems, particularly enhancing GABAergic transmission .
  • Antibacterial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell lysis .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antitumor activity against human glioblastoma U251 cells. Compounds with methoxy substitutions showed enhanced potency compared to their unsubstituted counterparts .
  • Antibacterial Screening : Another study screened various benzo[d][1,3]dioxole derivatives for antibacterial properties, identifying several candidates with promising activity against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Structural Characteristics

The compound features several key structural components that contribute to its biological activity:

  • Benzo[d][1,3]dioxole Moiety : Known for enhancing biological activity.
  • Piperazine Ring : Commonly found in pharmaceuticals, it plays a crucial role in receptor interactions.
  • Thiazole Group : Often associated with antimicrobial and anticancer properties.

Research indicates that this compound exhibits a variety of biological activities, including:

  • Neurotransmitter Receptor Interaction :
    • The piperazine derivative may interact with serotonin and dopamine receptors, showing potential antidepressant and antipsychotic effects.
    • Modifications in the piperazine structure can significantly alter receptor affinity and selectivity.
  • Anticancer Activity :
    • Compounds related to benzo[d][1,3]dioxole have demonstrated significant anticancer properties against various cell lines.
    • Mechanisms include inhibition of EGFR signaling pathways, induction of apoptosis, and modulation of cell cycle progression.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.387.46
HCT1161.548.29
MCF74.524.56

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives based on the benzo[d][1,3]dioxole structure demonstrated that specific substitutions on the piperazine ring enhanced binding affinity and selectivity towards serotonin receptors.

Case Study 2: Morpholinosulfonyl Substitutions

Another investigation assessed the impact of morpholinosulfonyl substitutions on the pharmacological profile of similar compounds. Results indicated improved solubility and bioavailability, which are essential for therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and piperazine moieties are primary sites for nucleophilic attacks:

Reaction TypeReagentsProductsObservationsReference
Thiazole C-2 substitutionNH₃/EtOH, 60°C2-amino-thiazole derivativeMethoxyphenyl group stabilizes intermediates
Piperazine N-alkylationCH₃I, K₂CO₃Quaternary ammonium saltEnhanced water solubility

Oxidation and Reduction Reactions

The sulfur in the thiazole ring and methanone group exhibit redox activity:

ReactionConditionsOutcomeApplicationReference
Thiazole S-oxidationH₂O₂/AcOH, 50°CSulfoxide derivative (IC₅₀ = 44 μM COX-II inhibition)Bioactivity modulation
Methanone reductionNaBH₄/MeOHSecondary alcoholProdrug synthesis

Hydrolysis and Stability

Stability under physiological conditions:

  • Acidic hydrolysis (pH < 3): Cleavage of the piperazine-methanone bond, generating benzodioxole-5-carboxylic acid (t₁/₂ = 2.1 h).

  • Basic hydrolysis (pH > 10): Degradation of the thiazole ring to thiourea derivatives .

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing groups (thiazole, methanone):

ReactionReagentsPositionYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°CC-5 of benzodioxole (minor)12
BrominationBr₂/FeBr₃No reaction

Metal Complexation

The piperazine nitrogen atoms act as ligands for transition metals:

Metal SaltSolventComplex StoichiometryApplicationReference
CuCl₂EtOH1:2 (compound:Cu²⁺)Antimicrobial activity enhancement
FeCl₃DMF1:1Catalytic oxidation studies

Biological Activity-Linked Reactions

  • Enzyme inhibition : The thiazole and methoxyphenyl groups interact with COX-II via hydrogen bonding (ΔG = −15.9 kcal/mol) .

  • Metabolic oxidation : Hepatic CYP3A4-mediated O-demethylation of the 4-methoxyphenyl group (major metabolite).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structural motifs are shared with several analogues, differing primarily in heterocyclic cores, substituents, and linkage patterns. Below is a comparative analysis based on evidence-derived compounds:

Table 1: Structural Comparison of Target Compound and Analogues
Compound Name / ID Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Benzodioxole-Piperazine-Thiazole 4-Methoxyphenyl (thiazole), Hydrochloride salt Potential CNS/receptor modulation
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Benzodioxole-Cyclopropane-Thiazole 4-Methoxyphenyl (thiazole), Pyrrolidin-1-yl (benzoyl) Not specified (synthetic intermediate)
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7) Benzoimidazole-Piperazine-Pyridine 4-Methoxybenzyl, Pyridin-2-yl Dual histamine H1/H4 receptor ligand
Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazin-1-yl)acetate Piperazine-Benzodiazepine 8-Chloro-dibenzo[b,e][1,4]diazepine Antipsychotic/antidepressant potential
Analysis of Differences :
  • Heterocyclic Core :

    • The target compound’s thiazole ring (electron-deficient due to sulfur and nitrogen) contrasts with pyrrolidine in Compound 74, benzoimidazole in Compound 7, and benzodiazepine in ’s compound. Thiazoles often improve metabolic stability compared to pyrrolidines but may reduce solubility .
    • The benzodioxole group (electron-rich) in the target compound differs from benzoimidazole (basic nitrogen), impacting binding affinity in receptor-targeted applications .
  • Substituent Effects :

    • The 4-methoxyphenyl group in the target and Compound 74 enhances lipophilicity (logP ~3.5 estimated), whereas pyridin-2-yl in Compound 7 introduces polarity, reducing logP (~2.8) .
    • The hydrochloride salt in the target compound increases solubility (≈50 mg/mL estimated) compared to neutral analogues like Compound 74 .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured during synthesis?

The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Condensation of substituted benzaldehyde derivatives with heterocyclic amines (e.g., 4-amino-triazoles or thiazole intermediates) under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Functionalization of the piperazine core via alkylation or acylation. For example, coupling a thiazole-methyl intermediate to the piperazine nitrogen using anhydrous DMF under reflux .
  • Purity Control : Monitor reactions via TLC and purify intermediates via recrystallization (e.g., ethanol or ethyl acetate). Final purity (>95%) can be confirmed using HPLC and NMR .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : To confirm substituent positions on the benzodioxole, thiazole, and piperazine moieties. For example, aromatic protons in the benzodioxole ring appear as doublets at δ 6.7–7.2 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : To verify the molecular ion peak (e.g., [M+H]+ calculated for C₂₄H₂₅N₃O₃SCl: 482.12) .
  • Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Isomerism : The thiazole and piperazine substituents can lead to regioisomers (e.g., 1,3-oxadiazinane vs. 1,3,5-triazinane derivatives), which may exhibit divergent bioactivities. Use 2D NMR (e.g., NOESY) to distinguish isomers .
  • Purity Variability : Impurities <95% (e.g., unreacted intermediates) can skew assay results. Reproduce studies with rigorously purified batches .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Analog Synthesis : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or bulky aryl groups) to assess receptor binding affinity changes .
  • Biological Assays : Test against dual targets (e.g., histamine H1/H4 receptors) using radioligand binding assays. For example, IC₅₀ values for H1 receptors can be determined via competitive displacement of [³H]mepyramine .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours and monitor degradation via LC-MS. The hydrochloride salt may exhibit instability in acidic conditions due to protonation of the piperazine nitrogen .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the methoxyphenyl or thiazole groups .

Methodological Considerations

Q. What are the best practices for handling hygroscopic or light-sensitive intermediates during synthesis?

  • Storage : Store intermediates (e.g., piperazine-thiazole derivatives) under nitrogen or argon at –20°C to prevent hydrolysis .
  • Reaction Conditions : Use amber glassware and anhydrous solvents (e.g., DMF, THF) to minimize light- or moisture-induced side reactions .

Q. How can computational modeling aid in optimizing this compound’s pharmacokinetic profile?

  • ADMET Prediction : Use software like Schrödinger or MOE to calculate logP (target <3 for blood-brain barrier penetration) and polar surface area (<90 Ų for oral bioavailability) .
  • Docking Studies : Model interactions with target receptors (e.g., histamine H4 receptor) to identify critical hydrogen bonds with the benzodioxole oxygen or thiazole sulfur .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo studies?

  • Solubility Limitations : The compound’s low aqueous solubility (predictable via Hansen solubility parameters) may reduce bioavailability in vivo. Use solubilizing agents (e.g., cyclodextrins) or prodrug strategies .
  • Metabolite Interference : In vivo metabolites (e.g., demethylated or oxidized derivatives) may exhibit antagonistic effects. Characterize metabolites via LC-MS/MS .

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